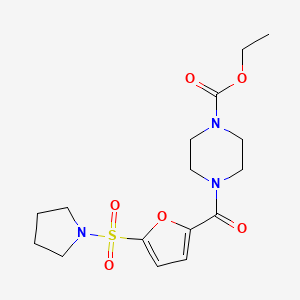

![molecular formula C9H14ClN3O2 B3009587 盐酸乙基 5,6,7,8-四氢咪唑并[1,2-a]哒嗪-2-羧酸酯 CAS No. 623906-17-2](/img/structure/B3009587.png)

盐酸乙基 5,6,7,8-四氢咪唑并[1,2-a]哒嗪-2-羧酸酯

描述

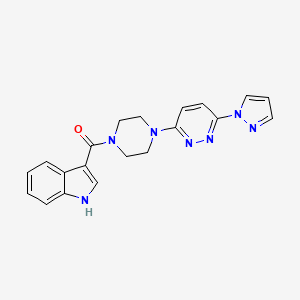

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 623906-17-2 . It has a molecular weight of 231.68 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid in physical form .

Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives .Molecular Structure Analysis

The IUPAC name of the compound is ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride . The InChI code is 1S/C9H13N3O2.ClH/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;/h6,10H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.68 . It is a solid in physical form . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

合成和药理应用

合成和抗炎活性: 2-甲基咪唑[1,2-a]哒嗪-3-乙酸乙酯和相关化合物已被合成用于药理测试,显示出抗炎活性。这证明了该化合物在开发抗炎药方面的潜力 (Abignente 等人,1992).

绿色合成和抗菌活性: 咪唑[1,2-a]哒嗪-2-羧酸乙酯已使用环保方法合成,一些衍生物显示出有希望的抗菌活性。这突出了其在开发新型抗菌剂中的应用 (Jyothi 和 Madhavi,2019).

化学合成和反应

与亲核试剂的反应: 6-氨基-5-氰基-4-芳基-2-甲基-4H-吡喃-3-羧酸乙酯已转化为各种衍生物,展示了该化合物在化学合成中的反应性和多功能性 (Harb 等人,1989).

杂环化合物的合成: 该化合物已被用于合成 7-苄基-5,6,7,8-四氢咪唑并[1,5-a]哒嗪,表明其在生成具有潜在应用于各个领域的新型杂环化合物中的作用 (滕大伟,2012).

化学中的新应用

功能性吡嗪衍生物合成: 相关的化合物 5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯已被用于合成新型荧光分子和潜在的单子叶植物稗草 L. Beauv 抑制剂,扩大了其在化学和农业中的应用范围 (Wu 等人,2006).

乙基吡唑羧酸酯合成: 该化合物已被用于合成乙基吡唑羧酸酯,显示了其在创建复杂分子结构方面的潜力,这些分子结构可用于各个研究领域 (Hanzlowsky 等人,2003).

安全和危害

作用机制

Target of Action

The primary targets of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride are the Gaq family members . The Gaq family comprises four members, that is, Gaq, Ga11, Ga14 and Ga15/16, among which the isoforms Gaq and Ga11 are most crucial and ubiquitously expressed .

Mode of Action

This compound interacts with its targets by modulating the Gaq protein subfamily . Along the activation pathway, it allows GDP release, but prevents GTP entry, thus trapping Gaq in the nucleotide-free, empty pocket conformation .

Biochemical Pathways

The Gaq family members activate their major downstream effector, the enzyme phospholipase C-b (PLCb), leading to hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG), which in turn activates protein kinase C, and into myo-inositol 1,4,5-trisphosphate (IP3), which initiates the release of calcium ions from the endoplasmic or sarcoplasmic reticulum into the cytosol by opening IP3-sensitive calcium channels .

Result of Action

The modulation of the Gaq protein subfamily by this compound leads to a wide variety of cellular responses . These include important physiological functions, such as platelet aggregation, insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure, and cancer .

属性

IUPAC Name |

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;/h6,10H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVVXFZKXXPMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2CCNCC2=N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

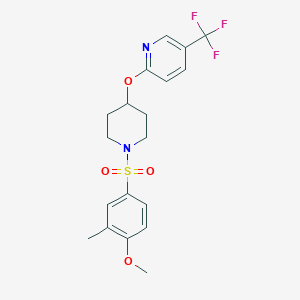

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)

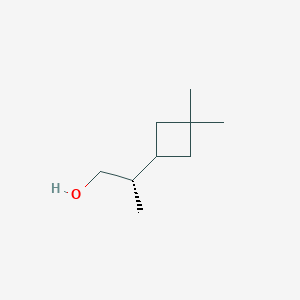

![3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B3009510.png)

![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)

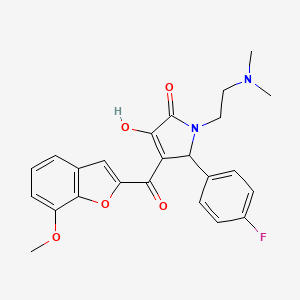

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)

![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)

![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)